molecular formula C8H5Br2NS B13036507 2,5-Dibromo-6-methylbenzo[d]thiazole

2,5-Dibromo-6-methylbenzo[d]thiazole

Cat. No.: B13036507
M. Wt: 307.01 g/mol
InChI Key: VKUYORFYEFWBMV-UHFFFAOYSA-N
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Description

2,5-Dibromo-6-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-6-methylbenzo[d]thiazole typically involves the bromination of 6-methylbenzo[d]thiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvent and brominating agent remains consistent with laboratory methods, ensuring the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-6-methylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have enhanced biological or chemical properties.

Scientific Research Applications

2,5-Dibromo-6-methylbenzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-6-methylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dibromo-6-methylbenzo[d]thiazole is unique due to the presence of two bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H5Br2NS

Molecular Weight

307.01 g/mol

IUPAC Name

2,5-dibromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H5Br2NS/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,1H3

InChI Key

VKUYORFYEFWBMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)N=C(S2)Br

Origin of Product

United States

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